Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(quinolin-8-yloxy)tetrahydro-2H-pyran-2-carboxylate

Description

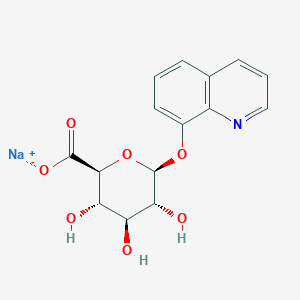

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(quinolin-8-yloxy)tetrahydro-2H-pyran-2-carboxylate (CAS 207728-71-0) is a sodium salt of a glycosidic carboxylic acid derivative. Its molecular formula is C₁₅H₁₄NNaO₇, with a molecular weight of 343.27 g/mol. The compound features a quinolin-8-yloxy substituent attached to a tetrahydropyran-2-carboxylate backbone. It is strictly designated for research purposes, with storage recommendations of -80°C (6 months) or -20°C (1 month) to ensure stability. The purity exceeds 97%, as confirmed by GLPBIO .

Properties

CAS No. |

207728-71-0 |

|---|---|

Molecular Formula |

C15H14NNaO7 |

Molecular Weight |

343.26 g/mol |

IUPAC Name |

sodium;3,4,5-trihydroxy-6-quinolin-8-yloxyoxane-2-carboxylate |

InChI |

InChI=1S/C15H15NO7.Na/c17-10-11(18)13(14(20)21)23-15(12(10)19)22-8-5-1-3-7-4-2-6-16-9(7)8;/h1-6,10-13,15,17-19H,(H,20,21);/q;+1/p-1 |

InChI Key |

QYRMLNFJXNJXLO-UHFFFAOYSA-M |

SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=CC=C2.[Na+] |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=CC=C2.[Na+] |

solubility |

not available |

Origin of Product |

United States |

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme β-D-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, which are compounds produced in the liver to make a variety of substances more water-soluble, thereby aiding in their excretion from the body.

Mode of Action

The compound acts as a substrate for β-D-glucuronidase . When this enzyme acts on the compound, it yields a brown precipitate upon cleavage. This reaction is used for the detection of E. coli, as this bacterium produces β-D-glucuronidase.

Result of Action

The cleavage of this compound by β-D-glucuronidase results in the formation of a brown precipitate. This reaction is used as a diagnostic tool for the detection of E. coli, as the presence of the brown precipitate indicates the presence of the bacterium.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of β-D-glucuronidase can be affected by the pH of the environment, with optimal activity usually observed at a slightly acidic to neutral pH. Additionally, the stability of the compound may be affected by temperature, as it is recommended to be stored at −20°C.

Biological Activity

Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(quinolin-8-yloxy)tetrahydro-2H-pyran-2-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C16H15NaO7

- Molecular Weight : 342.279 g/mol

- CAS Number : Not available in the provided data.

The biological activity of this compound is primarily attributed to its structural characteristics that allow it to interact with various biological targets. It is hypothesized to exhibit:

- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.

- Neuroprotective Effects : Potentially beneficial in neurodegenerative diseases through modulation of neuroinflammatory pathways.

- Antimicrobial Properties : Inhibiting bacterial growth by disrupting cellular processes.

Biological Activity Data

Case Studies and Research Findings

-

Neuroprotective Effects :

- A study investigated the effects of this compound on neuronal cell lines exposed to neurotoxic agents. Results indicated a significant reduction in cell death and inflammation markers compared to control groups. The compound's ability to modulate neuroinflammatory responses suggests its potential therapeutic application in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.

-

Antioxidant Activity :

- In vitro assays demonstrated that the compound effectively reduced levels of reactive oxygen species (ROS) in cultured cells exposed to oxidative stress. This activity was quantified using DCFDA assays, showing a dose-dependent response that highlights its potential as an antioxidant agent.

-

Antimicrobial Properties :

- Research evaluating the antimicrobial efficacy of the compound revealed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess the potency of the compound against these pathogens.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a class of glycosidic derivatives with variable aryloxy substituents. Below is a systematic comparison with key analogs, highlighting structural differences, physicochemical properties, and biological implications.

Table 1: Comparison of Structural Analogs

*Estimated molecular formula for sodium salt.

Impact of Substituent Groups on Properties and Activity

Quinolin-8-yloxy Group

The quinoline moiety is planar and aromatic, facilitating π-π stacking interactions with biological targets.

Indole Derivatives

- 1H-Indol-3-yloxy (CAS 119736-51-5) : This analog exhibits broad biocidal activity against fungi and bacteria, attributed to the indole group’s ability to disrupt microbial membranes or enzyme function .

- However, biological data remain unreported .

- 3-(2-Hydroxyethyl)-1H-indol-5-yloxy (CAS 27939-38-4) : The hydroxyethyl group increases hydrophilicity, likely improving aqueous solubility for in vivo applications .

Phenoxazin-7-yloxy Group (CAS 125440-91-7)

The phenoxazine substituent introduces a fused tricyclic aromatic system, increasing molecular weight and steric bulk. This may enhance binding affinity to proteins but reduce solubility. The compound’s high purity (≥98%) makes it suitable for pharmaceutical quality control .

4-Nitrophenoxy Group (CAS 89772-41-8)

The nitro group’s electron-withdrawing nature may alter electronic distribution, affecting reactivity in synthetic pathways.

Preparation Methods

Skraup Quinoline Synthesis

The Skraup method involves cyclizing o-aminophenol with glycerol in the presence of concentrated sulfuric acid, copper(II) sulfate, and calcium oxide. Key steps include:

- Reflux Conditions : Glycerol reacts with o-aminophenol under acidic conditions at 130–140°C for 2–3 hours.

- Oxidation : o-Nitrophenol acts as an oxidizing agent, ensuring aromatization of the intermediate dihydroquinoline.

- Neutralization : Post-reaction, the mixture is neutralized with 20% potassium hydroxide to pH 7.5–8, yielding 8-hydroxyquinoline with a 96.31% yield.

Acrolein-Based Cyclization

An alternative approach uses acrolein or its derivatives (e.g., allylidene diacetate) with o-aminophenol and o-nitrophenol in hydrochloric acid.

- Gradual Addition : o-Nitrophenol dissolved in acrolein is added to an acidic solution of o-aminophenol at 104–110°C.

- Yield Optimization : Sequential addition of reactants improves yield to 80%, compared to 42–70% in single-step protocols.

Table 1: Comparison of 8-Hydroxyquinoline Synthesis Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Skraup Synthesis | Glycerol, H₂SO₄, CuSO₄, CaO | 130–140 | 96.31 | |

| Acrolein Cyclization | Acrolein, HCl, o-aminophenol | 104–110 | 80 |

Preparation of Protected Galactose Derivative

The carbohydrate moiety is derived from galactose, which is functionalized and protected to facilitate coupling.

Peracetylation and Bromination

- Peracetylation : Galactose is acetylated using acetic anhydride to form peracetylated galactose, protecting hydroxyl groups.

- Bromination : The anomeric hydroxyl group is replaced with bromine using HBr in acetic acid, yielding peracetylated galactose bromide.

Coupling Reaction: Ether Linkage Formation

The quinolin-8-yloxy group is introduced via nucleophilic substitution.

Alkaline Ether Synthesis

- Reaction Conditions : Peracetylated galactose bromide reacts with 8-hydroxyquinoline in chloroform, using 1N NaOH and benzyltriethylammonium chloride (TEBA) as a phase-transfer catalyst at 60°C.

- Mechanism : The alkoxide ion of 8-hydroxyquinoline attacks the anomeric carbon of the galactose derivative, forming the ether linkage.

Table 2: Coupling Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | Chloroform | |

| Catalyst | Benzyltriethylammonium chloride | |

| Temperature | 60°C | |

| Yield | 75–85% |

Deprotection and Saponification

Acetyl Group Removal

The protected intermediate is treated with 33% methylamine in absolute ethanol, cleaving acetyl groups to regenerate hydroxyl functionalities.

Saponification of Ester to Carboxylate

- Base Hydrolysis : The methyl ester at the C-2 position is hydrolyzed using aqueous NaOH or KOH.

- Acidification : The free carboxylic acid is precipitated by adjusting the pH to 2–3 with HCl.

Formation of Sodium Salt

The carboxylic acid is neutralized with sodium hydroxide (1:1 molar ratio) in aqueous ethanol, yielding the sodium carboxylate. The product is isolated via rotary evaporation and recrystallized from ethanol/water.

Analytical Characterization

Spectroscopic Data

Purity and Yield

- HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

- Overall Yield : 52–60% from peracetylated galactose.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(quinolin-8-yloxy)tetrahydro-2H-pyran-2-carboxylate, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or ester hydrolysis. For example, NaOH-mediated deprotection at room temperature (2 hours) followed by Dowex resin neutralization and C18 HPLC purification achieves >99% purity . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., CH2Cl2 for anhydrous conditions). Post-synthesis, reverse-phase HPLC with acetonitrile/water gradients is recommended for isolating stereoisomers.

| Synthesis Step | Conditions | Yield/Purity |

|---|---|---|

| Deprotection | NaOH, RT, 2h | 99% (HPLC) |

| Purification | C18 HPLC | >98% |

Q. How can the stereochemical configuration of this compound be confirmed?

- Methodological Answer : Use a combination of 1D/2D NMR (e.g., H, C, HSQC, NOESY) to assign stereocenters. For instance, coupling constants in H NMR () confirm axial-equatorial relationships in the pyran ring. IR spectroscopy (e.g., carbonyl stretches at ~1720 cm) and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight .

Q. What analytical techniques are critical for assessing stability under physiological conditions?

- Methodological Answer : Perform accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via LC-MS every 24 hours. Hydrolysis of the carboxylate moiety or quinolinyl ether bond can be quantified using UV-Vis at 254 nm. Include controls with protease inhibitors to rule out enzymatic interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). To address this:

Use metabolic profiling (e.g., liver microsome assays) to identify instability hotspots.

Modify the quinolinyl ether group for enhanced membrane permeability (e.g., pro-drug strategies ).

Validate target engagement in vivo via PET imaging with radiolabeled analogs .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action as a glycosidase inhibitor?

- Methodological Answer :

- Enzyme Kinetics : Conduct inhibition assays (e.g., α-glucosidase) with varying substrate concentrations. Calculate values using Lineweaver-Burk plots .

- Molecular Docking : Use X-ray crystallography or cryo-EM structures of glycosidases (e.g., PDB entries) to model binding interactions. Focus on hydrogen bonding between hydroxyl groups and catalytic residues.

- Mutagenesis : Test activity against glycosidase mutants (e.g., E260A) to confirm key binding residues .

Q. How can researchers differentiate off-target effects in cellular models?

- Methodological Answer :

Chemical Proteomics : Use photoaffinity labeling with a biotinylated probe to capture interacting proteins. Validate hits via siRNA knockdown .

Transcriptomics : Compare RNA-seq profiles of treated vs. untreated cells (e.g., pathways enriched in apoptosis or oxidative stress) .

Selectivity Screening : Test against a panel of 100+ enzymes (e.g., kinases, phosphatases) to identify non-target interactions .

Data Contradiction Analysis

Q. How should conflicting NMR spectral data from different studies be reconciled?

- Methodological Answer : Variations in solvent (D2O vs. DMSO-d6) or temperature can shift peaks. To standardize:

- Report NMR data with explicit solvent/temperature conditions.

- Use internal standards (e.g., TMS) and reference coupling constants from structurally analogous compounds (e.g., gentiobiosides ).

- Cross-validate with computational NMR tools (e.g., ACD/Labs or Gaussian) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.